molecular formula C24H21BrO2 B587959 2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene CAS No. 869006-52-0

2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene

Cat. No. B587959
CAS RN: 869006-52-0
M. Wt: 421.334
InChI Key: AGUZMTPOIVMGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects and is used in many laboratory experiments.

Scientific Research Applications

Chemistry and Pharmacology

A compound closely related to 2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene, 7-Methyljuglone (7-MJ), falls under the naphthoquinone class, a phenolic compound derived from naphthalene. 7-MJ demonstrates a wide array of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral. This suggests that derivatives of naphthalene, like the compound , might also possess a broad spectrum of biological activities and potential for various therapeutic applications. The hemi-synthesis of such compounds has been documented, indicating the potential for further chemical modification and optimization for specific uses (Mbaveng & Kuete, 2014).

Environmental and Occupational Health

Naphthalene, the backbone structure of the compound , is widely utilized in various industries and is known to pose several health risks like hemolytic anemia, kidney, and liver disorders. Monitoring its exposure is crucial for occupational health, and 1,2-dihydroxynaphthalene (1,2-DHN) has been identified as a reliable biomarker for naphthalene exposure in the workplace. Elevated levels of 1,2-DHN in urine indicate naphthalene exposure, with a strong correlation with established metabolites like 1- and 2-naphthol (Budiman & Ilyas, 2022).

Synthetic Applications

In relation to the synthesis of naphthalene derivatives, efficient routes like alkaline fusion and photocatalytic oxidation have been developed for compounds like 1,3-dihydroxynaphthalene. These methods are eco-friendly and could be relevant for synthesizing derivatives of 2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene. The adaptability of these synthesis methods indicates the potential for structural modification and application in various fields, including materials science and pharmacology (You-lan, 2005).

properties

IUPAC Name

3-bromo-7-methoxy-4-(4-phenylmethoxyphenyl)-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrO2/c1-26-21-12-13-22-19(15-21)9-14-23(25)24(22)18-7-10-20(11-8-18)27-16-17-5-3-2-4-6-17/h2-8,10-13,15H,9,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUZMTPOIVMGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700723
Record name 4-[4-(Benzyloxy)phenyl]-3-bromo-7-methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869006-52-0
Record name 4-[4-(Benzyloxy)phenyl]-3-bromo-7-methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.